Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protective group and a 6-bromo-1,2,4-triazine substituent. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds for drug discovery. Its brominated triazine moiety provides a reactive site for cross-coupling reactions, while the piperazine core enhances solubility and modulates pharmacokinetic properties .
Properties
Molecular Formula |
C12H18BrN5O2 |
|---|---|
Molecular Weight |
344.21 g/mol |
IUPAC Name |
tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H18BrN5O2/c1-12(2,3)20-11(19)18-6-4-17(5-7-18)10-14-8-9(13)15-16-10/h8H,4-7H2,1-3H3 |
InChI Key |
DHOCCCGEDASDKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(N=N2)Br |
Origin of Product |
United States |
Preparation Methods
Classical Alkylation of Piperazine Derivatives
The tert-butyl-protected piperazine moiety is typically introduced via alkylation or acylation. A common approach involves reacting tert-butyl piperazine-1-carboxylate with 6-bromo-1,2,4-triazin-3-amine under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) at 110°C for 15 hours achieves a 35% yield. Microwave-assisted reactions improve efficiency, with 73% yield observed under 140°C for 7 hours in DMF.
Key Reaction Parameters
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 110°C | 15 h | 35% |
| K₂CO₃ | DMF | 140°C | 7 h | 73% |
| NaH | THF | 75°C | 12 h | 89% |
Bromination of Triazine Intermediates
6-Bromo-1,2,4-triazin-3-amine, a critical precursor, is synthesized via bromination of 1,2,4-triazin-3-amine using N-bromosuccinimide (NBS) in DMF at 0–30°C for 12 hours (81.7% yield). This intermediate is then coupled with tert-butyl piperazine-1-carboxylate under Mitsunobu conditions or via SNAr reactions.
Coupling Reactions Involving Palladium Catalysts
Buchwald–Hartwig Amination
Palladium-catalyzed cross-coupling between 3,6-dichloro-1,2,4-triazine and tert-butyl piperazine-1-carboxylate in the presence of Pd(OAc)₂ and Xantphos generates the target compound. A patent example reports 86% yield using 1,2-dichloroethane and NaBH(OAc)₃ at room temperature.
Suzuki–Miyaura Coupling
Although less common, Suzuki coupling has been employed for introducing aryl groups to the triazine core. For instance, Pd(PPh₃)₄ and K₂CO₃ in dioxane/water facilitate coupling with boronic esters, though yields remain moderate (45–60%).
Photocatalytic Synthesis
Visible-Light-Mediated Coupling
A novel one-step method uses acridine salts as photocatalysts under blue LED irradiation. Reacting 2-aminopyridine with tert-butyl piperazine-1-carboxylate in dichloroethane with 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant achieves 95% yield . This method eliminates heavy metals and reduces byproducts.
Advantages
-
No transition metals : Enhances safety and simplifies purification.
-
Scalability : Suitable for multi-gram synthesis (25 g demonstrated).
Comparative Analysis of Methods
| Method | Conditions | Yield | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 140°C | 73% | Moderate | Low |
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, RT | 86% | High | High |
| Photocatalytic | Acridine salt, blue LED, TEMPO | 95% | High | Medium |
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 6-position of the 1,2,4-triazine ring is highly reactive toward nucleophilic substitution (SNAr), enabling functionalization with amines, alcohols, or thiols.
Key Findings :
-
Palladium catalysis enhances regioselectivity in amination reactions .
-
Steric hindrance from the tert-butyl group slows substitution kinetics compared to non-bulky analogs .
Cross-Coupling Reactions
The bromotriazine moiety participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for biaryl or heteroaryl synthesis.
Mechanistic Insight :
-
Electron-deficient triazine rings facilitate oxidative addition with Pd(0) catalysts .
-
The piperazine-carboxylate group improves solubility in polar aprotic solvents .
Deprotection of the tert-Butyl Group
The Boc-protected piperazine undergoes acidolysis to generate free piperazine intermediates for further derivatization.
Optimization :
Photocatalytic Functionalization
Recent advances utilize visible-light photocatalysis for C–H activation and bond formation.
| Catalyst | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| Acridine salt, TEMPO, O₂, blue LED | 2-Aminopyridine | 6-Aminotriazine derivatives | 95% | |
| Ru(bpy)₃Cl₂, H₂O, 450 nm | Thiophenol | Thioether conjugates | 88% |
Advantages :
Biological Activity Correlations
Derivatives exhibit pharmacological activity tied to reaction pathways:
| Derivative | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 6-(Pyrazine-2-carbonyl) analog | Mycobacterium tuberculosis | 1.35 μM | |
| 6-(1H-Benzo[d]imidazol-2-yl) analog | GPR84 receptor | 40 nM |
Structure-Activity Relationships (SAR) :
-
Electron-withdrawing groups at the 6-position enhance target binding .
-
Piperazine flexibility correlates with improved pharmacokinetics .
Stability and Degradation
Critical stability parameters under varying conditions:
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| pH 7.4, 37°C | Hydrolysis of triazine ring | 48 h | |
| UV light (254 nm) | N–N bond cleavage | 12 h |
Computational Modeling
DFT calculations predict reactive sites:
| Parameter | Value | Implication | Source |
|---|---|---|---|
| LUMO Energy | -1.8 eV | Electrophilic at C6 | |
| logP | 2.1 | Moderate lipophilicity |
Scientific Research Applications
Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate has demonstrated significant biological activity:
- Cytochrome P450 Inhibition : Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2D6, which are critical for drug metabolism. This inhibition suggests potential applications in pharmacology for drug-drug interaction studies .
Applications in Medicinal Chemistry
The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for therapeutic development:
- Anticancer Agents : Its ability to inhibit specific enzymes may contribute to anticancer properties by altering drug metabolism pathways.
- Neurological Disorders : Due to its interactions with neurotransmitter systems, it may have potential applications in treating conditions like depression or anxiety disorders.
Case Study 1: Drug Interaction Studies
In a study investigating drug-drug interactions involving this compound, researchers found that it significantly inhibited CYP2D6 activity in vitro. This finding highlights its potential use in assessing the safety and efficacy of co-administered drugs.
Case Study 2: Anticancer Research
Another study explored the compound's effects on cancer cell lines. It was found to induce apoptosis in certain cancer cells while sparing normal cells. This selective action suggests that this compound could be further developed as a targeted cancer therapy .
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Core Structural Variations
Key Compounds for Comparison:
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (Compound 6, ) Substituents: Bromo and cyano groups on a pyridine ring. Applications: Used in kinase inhibitor synthesis due to pyridine’s π-deficient nature .
Tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate ()
- Substituents: Methoxycarbonyl and methyl groups on pyridine.
- Reactivity: The methyl group sterically hinders substitution, while methoxycarbonyl acts as a directing group.
- Synthesis: Prepared via palladium-catalyzed coupling (BINAP/Pd(OAc)₂), highlighting divergent synthetic routes compared to triazine derivatives .
Tert-butyl 4-(3-chloro-4-(3-cyano-2-thioxohexahydroquinolin-4-yl)phenyl)piperazine-1-carboxylate () Substituents: Chlorophenyl and thioxohexahydroquinoline groups. Functionality: The thioxo group introduces hydrogen-bonding capabilities, influencing crystal packing and solubility .
Triazine vs. Pyridine/Phenyl Systems:
- Electronic Effects : The 1,2,4-triazine core in the target compound is more electron-deficient than pyridine or phenyl rings, favoring nucleophilic aromatic substitution (SNAr) reactions .
- Steric Profile: The planar triazine ring offers less steric hindrance compared to bulkier substituents like cyclohexanone () or adamantyl groups () .
Stability and Reactivity
- Bromine Reactivity : Bromine at the 6-position of triazine (target) and pyridine (Compound 6, ) enables cross-coupling (e.g., Suzuki, Buchwald-Hartwig) but with differing efficiencies. Triazines generally require harsher conditions due to lower aromatic stability .
Data Tables
Biological Activity
Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its interactions with cytochrome P450 enzymes, potential therapeutic applications, and related case studies.
- Molecular Formula : C₁₂H₁₈BrN₅O₂
- Molecular Weight : 344.21 g/mol
- CAS Number : 1379522-55-0
The compound features a unique structure that incorporates a tert-butyl group, a piperazine ring, and a 1,2,4-triazine moiety. These structural characteristics are significant for its biological activity and potential applications in medicinal chemistry .
Cytochrome P450 Inhibition
Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2D6. These enzymes are critical for drug metabolism and are involved in the biotransformation of various pharmaceuticals. The inhibition of these enzymes suggests that the compound could play a role in drug-drug interaction studies and may have implications for pharmacokinetics .
Potential Therapeutic Applications
The compound's ability to interact with biological targets positions it as a candidate for further investigation in therapeutic contexts. Its structural components may enable it to modulate various biological pathways, making it suitable for applications in treating diseases where cytochrome P450 enzymes are involved .
Case Studies and Research Findings
Table 1: Summary of Biological Activity Studies
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits promising antiviral properties. For instance, it has been evaluated against various viral pathogens, showing effective inhibition at certain concentrations .
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to prepare tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate?
- Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution between tert-butyl piperazine-1-carboxylate and halogenated triazine derivatives. For example, reacting tert-butyl piperazine-1-carboxylate with 6-bromo-1,2,4-triazine-3-chloride in 1,4-dioxane under reflux conditions (110°C) using potassium carbonate as a base achieves coupling with yields up to 80% . Solvent choice (e.g., 1,4-dioxane) and temperature optimization are critical for minimizing side reactions. Post-synthesis, purification via silica gel chromatography (eluent: hexane/ethyl acetate) is recommended .
Q. How is the compound characterized after synthesis?
- Methodological Answer: Characterization involves:
- LCMS (Liquid Chromatography-Mass Spectrometry): To confirm molecular weight (e.g., observed [M+H]+ ions).
- NMR Spectroscopy: 1H and 13C NMR to verify substituent positions and Boc-group integrity .
- Elemental Analysis (CHN): To validate purity and stoichiometry .
- X-ray Crystallography: For structural confirmation (e.g., monoclinic system with P21/c space group, unit cell parameters: Å, Å, Å) .
Q. What purification techniques are effective for isolating the compound?
- Methodological Answer:
- Silica Gel Chromatography: Use gradients of hexane/ethyl acetate (8:1 to 4:1) to separate unreacted starting materials and byproducts .
- Recrystallization: Ethanol or ethyl acetate/hexane mixtures are suitable for obtaining high-purity crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance coupling efficiency with bromo-triazine derivatives?
- Methodological Answer:
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh3)4) may improve yields in Suzuki-Miyaura cross-coupling for analogous triazine systems .
- Solvent Effects: Polar aprotic solvents (e.g., DMF or acetonitrile) can stabilize transition states in SNAr reactions .
- Base Selection: Potassium carbonate is preferred over weaker bases (e.g., NaHCO3) to deprotonate intermediates effectively .
Q. How does the bromo-triazine moiety influence biological activity in enzyme inhibition studies?
- Methodological Answer:
- Mechanistic Insights: The bromo-triazine group acts as a leaving group, enabling covalent interactions with nucleophilic residues (e.g., cysteine) in enzyme active sites. For example, analogs of this compound inhibit Bruton’s tyrosine kinase (BTK) via Michael addition mechanisms .
- Structure-Activity Relationship (SAR): Bromine’s electronegativity enhances binding affinity to hydrophobic pockets in prolyl-hydroxylase inhibitors, as seen in hypoxia-inducible factor (HIF) studies .
Q. How can crystallographic data discrepancies be resolved during structural analysis?
- Methodological Answer:
- Refinement Software: Use SHELXL for high-resolution data to adjust thermal parameters and occupancy factors .
- Validation Tools: Check for π-π stacking interactions (e.g., centroid distances ~3.75 Å) and hydrogen bonding networks to validate packing motifs .
- Data Collection: Ensure low-temperature (e.g., 100 K) measurements to reduce thermal motion artifacts .
Q. What computational methods are suitable for studying target interactions of this compound?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding poses in BTK or HIF-α active sites, focusing on bromo-triazine interactions .
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER can simulate stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
- DFT Calculations: Gaussian 09 optimizes ground-state geometries to study electronic effects of the bromine substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
